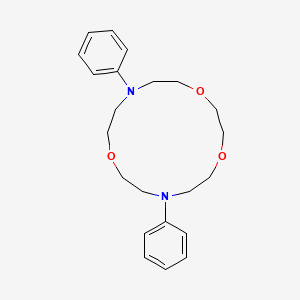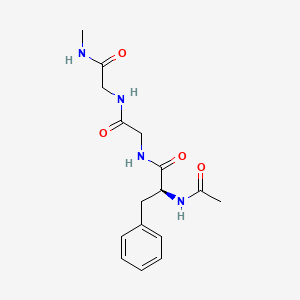
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is a synthetic peptide compound It is composed of N-acetyl-L-phenylalanine, glycine, and N-methylglycine (sarcosine)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the acetylation of L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The resulting N-acetyl-L-phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the N-acetyl-L-phenylalanylglycine is coupled with N-methylglycine using similar coupling reagents to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Hydrolysis: N-acetyl-L-phenylalanine, glycine, and N-methylglycine.
Oxidation: Hydroxylated derivatives of N-acetyl-L-phenylalanine.
Substitution: Various N-acyl derivatives of the original compound.
Scientific Research Applications
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development and as a bioactive peptide in pharmacological research.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as HPLC.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes, influencing biochemical pathways. The acetyl and methyl groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler derivative used in similar research applications.
N-Acetylglycine: Another acetylated amino acid with distinct properties.
N-Methylglycine (Sarcosine): A methylated amino acid with unique biological activities.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is unique due to its specific combination of acetylated and methylated amino acids, which confer distinct chemical and biological properties. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Properties
CAS No. |
228272-88-6 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)20-13(8-12-6-4-3-5-7-12)16(24)19-10-15(23)18-9-14(22)17-2/h3-7,13H,8-10H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)(H,20,21)/t13-/m0/s1 |
InChI Key |
OPRJODIKFQFFRJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


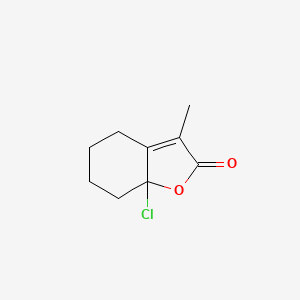

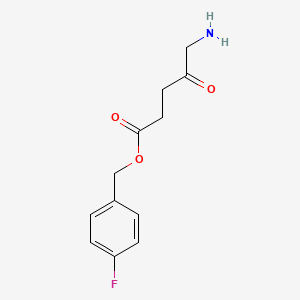
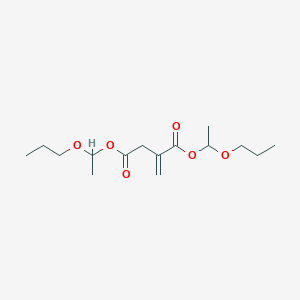
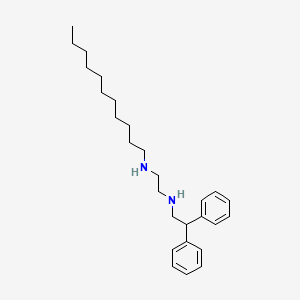
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
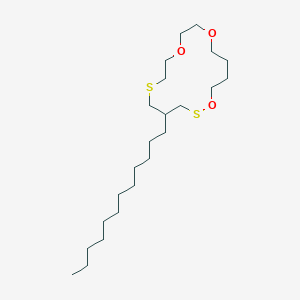
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
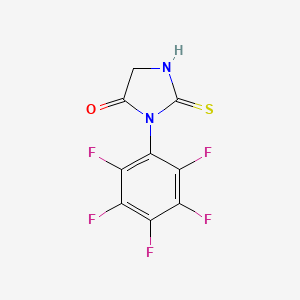
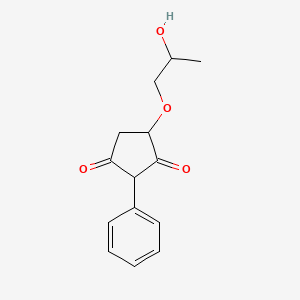

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
